The presence of aromatic diamines (two amine groups attached to a benzene ring) makes 4-Methylbenzene-1,2-diamine sulfate a candidate for various organic syntheses. Its diamine functionality could be involved in condensation reactions, nucleophilic substitution reactions, or the formation of cyclic compounds PubChem: .
Aromatic diamines are known for their diverse biological activities. 4-Methylbenzene-1,2-diamine sulfate might be a starting material for the synthesis of novel drug candidates. Researchers could explore its potential for applications in anti-cancer drugs, anti-bacterial agents, or other therapeutic areas based on its structural similarity to known bioactive compounds NCBI: .
The diamine groups in 4-Methylbenzene-1,2-diamine sulfate could enable it to participate in the formation of polymers or coordination complexes. These properties could be of interest for researchers developing new materials with specific functionalities ScienceDirect.
4-Methylbenzene-1,2-diamine sulfate, also known as 4-methyl-1,2-phenylenediamine sulfate, is an organic compound with the molecular formula C₇H₁₂N₂O₄S and a CAS number of 1084893-43-5. This compound appears as a white crystalline or powdery substance and is soluble in water. It is derived from 4-methylbenzene-1,2-diamine (toluene-3,4-diamine) through the addition of sulfuric acid, forming a sulfate salt. The compound is notable for its use in various chemical applications and biological studies due to its unique properties and reactivity .
These reactions highlight the compound's versatility in organic synthesis and industrial applications .
Research indicates that 4-methylbenzene-1,2-diamine sulfate exhibits biological activity that may affect cellular processes. It has been studied for its potential role in:
The synthesis of 4-methylbenzene-1,2-diamine sulfate typically involves the following steps:
This method allows for the efficient production of 4-methylbenzene-1,2-diamine sulfate for various applications .
4-Methylbenzene-1,2-diamine sulfate finds utility in several fields:
These applications underscore its significance in both industrial and research settings .
Interaction studies involving 4-methylbenzene-1,2-diamine sulfate focus on its reactivity with various biological molecules and chemical agents. Key areas of investigation include:
These interactions are critical for determining both safety profiles and efficacy in potential applications .
Several compounds share structural similarities with 4-methylbenzene-1,2-diamine sulfate. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Methylbenzene-1,2-diamine | C₇H₁₁N₂ | Different methyl group position affects reactivity. |
| Aniline | C₆H₅NH₂ | A simpler amine structure without methyl substitution. |
| p-Aminobenzoic acid | C₇H₉N₃O₂ | Contains an additional carboxylic acid group. |
While these compounds share similarities in structure or functional groups, 4-methylbenzene-1,2-diamine sulfate is unique due to its specific sulfate modification and resultant properties. This modification enhances its solubility and reactivity compared to its analogs .
4-Methylbenzene-1,2-diamine sulfate represents a salt compound formed between 4-methylbenzene-1,2-diamine and sulfuric acid [1]. The compound possesses the molecular formula C₇H₁₂N₂O₄S, indicating the presence of seven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom [1] [2] [3]. The molecular weight has been determined to be 220.25 grams per mole through computational analysis [1] [2].
The exact mass of this compound is 220.05177804 Daltons, while the monoisotopic mass maintains the same value [1]. These precise mass determinations are crucial for analytical identification and characterization purposes. The compound is officially registered under the Chemical Abstracts Service registry number 1084893-43-5 [1] [2] [3].
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂N₂O₄S |
| Molecular Weight (g/mol) | 220.25 |
| Exact Mass (Da) | 220.05177804 |
| Monoisotopic Mass (Da) | 220.05177804 |
| CAS Registry Number | 1084893-43-5 |
| MDL Number | MFCD06658528 |
The compound consists of two covalently-bonded units, reflecting its salt nature with the organic diamine component and the inorganic sulfate component [1]. The heavy atom count totals fourteen atoms, excluding hydrogen atoms, which contributes to its molecular complexity rating of 174 [1].
The structural representation of 4-methylbenzene-1,2-diamine sulfate can be described through various chemical notation systems. The International Union of Pure and Applied Chemistry name for this compound is 4-methylbenzene-1,2-diamine;sulfuric acid, clearly indicating the two component parts of the salt [1].
The Simplified Molecular Input Line Entry System representation is CC1=CC(=C(C=C1)N)N.OS(=O)(=O)O, which depicts the aromatic ring structure with the methyl group and two amino groups on the benzene ring, along with the sulfuric acid component [1] [2] [3]. This notation demonstrates the salt formation between the organic base and the inorganic acid.
The International Chemical Identifier string is InChI=1S/C7H10N2.H2O4S/c1-5-2-3-6(8)7(9)4-5;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4), providing a standardized representation of the molecular structure [1] [3]. The corresponding International Chemical Identifier Key is YWXGAXXOGWBQNN-UHFFFAOYSA-N, serving as a unique identifier for database searches [1] [3].
| Structural Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area (Ų) | 135 |
| Heavy Atom Count | 14 |
| Formal Charge | 0 |
| Complexity | 174 |
| Covalently-Bonded Unit Count | 2 |
The topological polar surface area measures 135 square Angstroms, indicating significant polar character due to the presence of amino groups and the sulfate moiety [1]. The compound exhibits four hydrogen bond donor sites and six hydrogen bond acceptor sites, reflecting its capacity for intermolecular hydrogen bonding interactions [1].
Three-dimensional conformer generation is restricted for this compound due to its salt or mixture nature, as noted in chemical databases [1]. The rigid aromatic ring system results in zero rotatable bonds, contributing to the structural stability of the molecule [1].
While specific crystallographic data for 4-methylbenzene-1,2-diamine sulfate itself is limited in the available literature, related compounds provide insights into the crystalline behavior of similar diaminotoluene sulfate salts. Research has been conducted on benzene-1,2-diaminium bis(4-methylbenzene-1-sulfonate), which represents a structurally related compound [4] [5].
The crystal structure of benzene-1,2-diaminium bis(4-methylbenzene-1-sulfonate) has been determined through single-crystal X-ray diffraction studies [4] [5] [6]. The compound crystallizes with a unique benzene-1,2-diaminium dication that is charge-balanced by crystallographically independent 4-methylbenzene-1-sulfonate anions [4] [5].
| Crystallographic Parameter | Value |
|---|---|
| Temperature | 297 K |
| Mean C-C Distance | 0.006 Å |
| R Factor | 0.045 |
| wR Factor | 0.172 |
| Data-to-Parameter Ratio | 16.5 |
The crystal structure exhibits extensive hydrogen bonding networks, with all six oxygen atoms attached to the sulfur atom of the sulfonate moiety functioning as hydrogen bond acceptors [4] [5]. The hydrogen atoms attached to the nitrogen atoms of the dication serve as hydrogen bond donors, resulting in eight nitrogen-hydrogen to oxygen hydrogen bonds, of which six are intermolecular [4] [5].
The hydrogen bonding interactions create alternating layers of cations and anions parallel to the crystallographic direction, demonstrating the three-dimensional organization within the crystal lattice [4] [5]. Each anion connects to three symmetry-related dications, while each dication forms hydrogen bonds with six symmetry-related anions [4] [5].
For the base compound 3,4-diaminotoluene, which forms the organic component of 4-methylbenzene-1,2-diamine sulfate, the melting point ranges from 87 to 92 degrees Celsius [7] [8]. The sulfate salt formation typically results in higher melting points and altered crystalline properties compared to the free base compound [9].
The synthesis of 4-Methylbenzene-1,2-diamine sulfate has evolved significantly since its first reported preparations in the early 20th century. The earliest documented synthetic approaches emerged in the 1930s, primarily utilizing reductive cleavage methodologies [1] [2].
The foundational synthetic route involved the reductive cleavage of 4-amino-2,3'-dimethylazobenzene using tin and hydrochloric acid, as documented by Prager and colleagues in 1930 [1]. This method represented the first systematic approach to producing toluene diamine derivatives, though yields were modest at 70-86% [2]. The process required harsh acidic conditions and reflux temperatures, making it energy-intensive and environmentally challenging.
An alternative early method employed zinc dust reduction with hydrochloric acid for the cleavage of azobenzene derivatives [1]. This approach offered similar yields (70-80%) but presented handling challenges due to the generation of hydrogen gas and zinc chloride byproducts [2].
Mid-century developments introduced electrolytic reduction of 2,5-dinitrotoluene as a viable synthetic pathway [1]. Pioneered by Tallec and Gueguen in 1966, this method achieved yields of 80-90% under controlled electrolytic conditions [1]. The electrolytic approach provided better control over reaction conditions and reduced the need for chemical reducing agents, though it required specialized equipment and precise current control [2].
Historical synthesis also incorporated condensation reactions involving 2-amino-1-methylbenzene and toluene-4-sulphonyl chloride to produce 4-toluenesolphono-2-toluidide intermediates [1]. This intermediate was subsequently coupled with diazotized aminobenzenesulphonic acid and reduced to yield the desired diamine product [1]. While this multi-step approach offered greater selectivity, the overall yields were lower (65-76%) due to losses in the multiple transformation steps [3].
Contemporary synthesis of 4-Methylbenzene-1,2-diamine sulfate employs advanced catalytic systems that offer superior yields, selectivity, and environmental compatibility compared to historical methods.
Modern production primarily relies on catalytic hydrogenation of nitro precursors using heterogeneous catalysts [4] . The most effective current methodology involves hydrogenation of 2-nitro-4-methylbenzene-1,2-diamine using palladium on carbon (Pd/C) or Raney nickel catalysts under controlled hydrogen atmospheres [4].
The reaction conditions typically involve temperatures of 80-120°C and hydrogen pressures of 20-50 bar in alcoholic solvents such as methanol, ethanol, or isopropanol [4]. Under optimized conditions, this method achieves conversion rates exceeding 98% with isolated yields of 95-98% . The high selectivity minimizes formation of undesired isomers and over-reduced products.
Advanced catalyst systems incorporating cobalt ferrite nanoparticles supported on bentonite have demonstrated exceptional performance [6]. These magnetic catalysts offer the advantage of easy separation and recycling while maintaining high activity. The palladium immobilized on bentonite crystal surfaces shows outstanding performance with 2,4-dinitrotoluene conversion rates exceeding 99% and high yields toward the desired diamine products [6].
The formation of the sulfate salt involves direct treatment of the free diamine with sulfuric acid in aqueous solution [8]. The process typically employs stoichiometric amounts of sulfuric acid (one equivalent) with the diamine base to ensure complete salt formation [3]. The reaction is conducted at ambient temperature with continuous stirring to ensure homogeneous mixing [3].
Modern sulfonation procedures incorporate pH control systems to maintain optimal acidic conditions (pH 2-4) that favor sulfate salt formation [9]. The crystallization process is carefully controlled through temperature programming and seeding techniques to produce high-purity products with consistent particle size distributions [3].
Recent developments have focused on environmentally sustainable synthesis methods. Microwave-assisted solvothermal synthesis has emerged as an energy-efficient alternative for catalyst preparation [6]. These methods reduce reaction times and energy consumption while maintaining high product quality.
Water-based synthetic protocols have been developed that eliminate or minimize organic solvent usage [10]. These approaches utilize surfactant-assisted reactions with sodium dodecyl sulfate (SDS) in aqueous media, achieving excellent yields while reducing environmental impact [10].
Systematic optimization of reaction parameters has significantly improved the efficiency and economics of 4-Methylbenzene-1,2-diamine sulfate production.
Temperature control represents a critical parameter affecting both reaction rate and product selectivity. Optimal temperatures for hydrogenation reactions range from 80-120°C [4]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures (>150°C) promote side reactions and catalyst deactivation .
Temperature optimization studies have demonstrated that reactions conducted at 100°C achieve 94% yields within 18 hours when using 1.5 mol% catalyst loading [11]. Increasing temperature to 120°C reduces reaction time to 12 hours but may decrease yield to 79% due to competing side reactions [11].
Hydrogen pressure optimization shows that pressures of 20-50 bar provide optimal balance between reaction rate and equipment costs [4]. Higher pressures improve hydrogenation efficiency but require more robust equipment and increased safety considerations.
Catalyst loading studies indicate that 1-5 mol% represents the optimal range for most systems [11]. Loading of 1.5 mol% typically provides 92-94% yields, while reducing to 1.0 mol% decreases yields to 83% [11]. Increasing catalyst loading beyond 2.5 mol% provides diminishing returns and increases production costs [11].
Solvent selection significantly influences reaction efficiency and product quality. Polar protic solvents such as methanol and ethanol enhance substrate solubility and promote efficient hydrogen transfer [4]. Water-ethanol mixtures (1:4 ratio) have demonstrated optimal performance, achieving 95% yields with 4-minute reaction times [12].
Studies comparing different solvent systems show that pure ethanol provides 100% yields within 2 minutes for quinoxaline synthesis using similar diamine substrates [12]. However, industrial considerations favor aqueous ethanol mixtures due to reduced fire hazards and lower costs.
Reaction kinetics studies reveal that benzimidazole formation follows first-order kinetics with respect to diamine concentration [11]. Conversion plots demonstrate that reactions using double-chain metallomicellar catalysts achieve 92% conversion within 18 hours, compared to 73% for single-chain catalysts under identical conditions [11].
Time-course studies indicate that optimal reaction times range from 2-8 hours, depending on catalyst system and reaction conditions [4]. Extending reaction times beyond optimal values risks formation of coupling products and oxidation byproducts.
Industrial synthesis of 4-Methylbenzene-1,2-diamine sulfate generates several classes of byproducts that require careful management to maintain product quality and environmental compliance.
o-Toluidine represents the most significant impurity concern, typically present at 0.1-2.0% levels in crude products [3] [9]. This impurity forms through incomplete reduction or side reactions during the hydrogenation process [3]. Given that o-toluidine is classified as a carcinogen category 1B under European regulation, its content must be minimized to less than 10 ppm for cosmetic applications [3].
Mitigation strategies include controlled reaction conditions with precise temperature and pressure control [3]. Advanced purification techniques employ alkaline extraction followed by activated carbon adsorption to selectively remove o-toluidine from the product stream [3]. The purification process typically involves multiple crystallization steps from suitable solvents to achieve the required purity levels.
Incomplete reduction leads to unreacted nitro compounds present at 0.5-3.0% levels [13]. These impurities result from insufficient reaction time or suboptimal reaction conditions [13]. Mitigation involves optimization of temperature and reaction time parameters, typically requiring 2-8 hours at 80-120°C for complete conversion [4].
Purification of unreacted nitro compounds utilizes recrystallization from polar solvents such as ethanol-water mixtures [13]. The different solubility profiles of nitro compounds versus diamines enable effective separation through controlled crystallization procedures.
Excessive hydrogenation conditions can lead to over-reduced products present at 0.2-1.5% levels [13]. These byproducts form when hydrogen pressure or reaction time exceeds optimal values [13]. Control strategies include precise monitoring of hydrogen pressure (20-50 bar) and reaction time (2-8 hours) to prevent over-reduction [4].
Separation of over-reduced products typically requires distillation or chromatographic techniques due to their similar polarity to the desired product [13]. In industrial settings, careful process control prevents formation rather than relying on post-reaction purification.
Intermolecular coupling reactions generate dimeric and oligomeric byproducts at 0.3-2.0% levels [13]. These form under concentrated conditions or in the presence of oxidizing environments [13]. Prevention strategies include maintaining dilute reaction conditions and conducting reactions under inert atmospheres [13].
Oxidation products result from air exposure of amine groups, typically present at 0.1-1.0% levels [13]. Mitigation involves conducting reactions and storage under nitrogen or argon atmospheres, with addition of antioxidants during storage [13]. Solvent extraction techniques effectively remove most coupling products from the final product.
Isomerization during synthesis can produce unwanted diamine isomers at 0.5-5.0% levels [13]. This represents a particular concern as different isomers may have varying biological activities and regulatory status [14]. Control strategies include selective catalysts and precise temperature control to minimize isomerization pathways [13].
Fractional crystallization provides an effective method for separating isomeric diamines based on their different crystallization behaviors and solubility profiles [13]. The process typically requires multiple crystallization cycles to achieve acceptable purity levels.
The worldwide toluene diamine business was valued at 1.8 billion United States dollars in 2022, with significant quantities used for polyurethane production, dyes, and specialty chemicals [6]. United States production of related 2,5-diaminotoluene compounds ranges from 500-750 million pounds annually [15], indicating the substantial scale of diamine manufacturing.
Market projections suggest continued growth with the 2,5-diaminotoluene sulfate market expected to grow from 150 million United States dollars in 2024 to 250 million United States dollars by 2033, representing a compound annual growth rate of 6.5% [16]. This growth drives continued investment in process optimization and byproduct mitigation technologies.